molecular formula C13H20N6OS B2590920 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 953994-67-7

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2590920
CAS No.: 953994-67-7
M. Wt: 308.4
InChI Key: KGHNWYNVHWUJOY-UHFFFAOYSA-N
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Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a fascinating compound with potential uses in various fields. Its unique structure combines features of pyrazolo[3,4-d]pyrimidine, a well-known scaffold in medicinal chemistry, with functional groups that allow diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved via condensation reactions of 3-aminopyrazole with cyanoacetamide under acidic conditions.

  • Functionalization: Introducing the isopropylamino group can be done via nucleophilic substitution reactions.

  • Thioether formation: Methylthiolation is achieved using reagents like methyl iodide in the presence of a base.

  • N-alkylation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

On an industrial scale, optimizing reaction conditions for high yield and purity is crucial. The processes might include:

  • Large-scale reactors: for condensation and substitution reactions.

  • Continuous flow chemistry: to maintain controlled reaction environments and enhance efficiency.

  • Purification techniques: like crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various reactions, including:

  • Oxidation: Oxidizing agents such as hydrogen peroxide can convert the methylthio group to sulfoxides or sulfones.

  • Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminium hydride.

  • Substitution: The isopropylamino group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, mild acidic conditions.

  • Reduction: Lithium aluminium hydride, anhydrous solvents.

  • Substitution: Nucleophiles such as amines or alkoxides, in the presence of base catalysts.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Primary amines: from reduction.

  • Various derivatives: from substitution reactions.

Scientific Research Applications

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has applications in:

  • Chemistry: Used as a building block for synthesizing complex molecules due to its versatile functional groups.

  • Biology: Potential use in developing novel bioactive compounds, particularly in enzyme inhibition studies.

  • Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

  • Industry: Used in materials science for creating new materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(ethylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

  • N-(2-(4-(isopropylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Uniqueness

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide stands out due to its specific combination of functional groups, which impart unique chemical reactivity and potential biological activity compared to its analogs.

And there you have it! A detailed dive into this remarkable compound. Anything else catching your curiosity?

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS/c1-8(2)16-11-10-7-15-19(6-5-14-9(3)20)12(10)18-13(17-11)21-4/h7-8H,5-6H2,1-4H3,(H,14,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHNWYNVHWUJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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